molecular formula C14H19N5O2 B6078399 Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate

Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate

Cat. No.: B6078399
M. Wt: 289.33 g/mol
InChI Key: CPJOSJUEDNGVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate typically involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with piperidine-3-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • Pyrazolo[1,5-a]pyrimidine

Uniqueness

Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate stands out due to its unique combination of a triazolopyridazine core with a piperidine-3-carboxylate moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)11-5-4-6-18(8-11)12-7-10(2)17-19-9-15-16-13(12)19/h7,9,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJOSJUEDNGVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC(=NN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.